Cas no 66246-16-0 (2-(2,4-Dibromophenyl)acetonitrile)

2-(2,4-Dibromophenyl)acetonitrile is a brominated aromatic nitrile compound with the molecular formula C8H5Br2N. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of bromine substituents at the 2- and 4-positions enhances its reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of complex molecular frameworks. Its nitrile functionality further allows for transformations into carboxylic acids, amides, or heterocycles. The compound is characterized by high purity and stability, making it suitable for demanding synthetic applications. Proper handling is advised due to potential hazards associated with brominated compounds.
2-(2,4-Dibromophenyl)acetonitrile structure
66246-16-0 structure
Product Name:2-(2,4-Dibromophenyl)acetonitrile
CAS No:66246-16-0
MF:C8H5Br2N
MW:274.940000295639
MDL:MFCD11520750
CID:1006444
PubChem ID:13655346
Update Time:2025-05-27

2-(2,4-Dibromophenyl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(2,4-Dibromophenyl)acetonitrile
    • (2,4-dibromo-phenyl)-acetonitrile
    • (2,4-Dibrom-phenyl)-acetonitril
    • 2,4-dibromobenzeneacetonitrile
    • 2,6-DIHYDROXY-4-METHYL-NICOTINAMIDINE
    • Benzeneacetonitrile,2,4-dibromo
    • 2,4-Dibromobenzyl cyanide
    • 66246-16-0
    • NXTLYFWOLCJOAM-UHFFFAOYSA-N
    • (2,4-Dibromophenyl)acetonitrile
    • SCHEMBL2112768
    • MFCD11520750
    • DTXSID50545956
    • DB-313099
    • EN300-1911497
    • 2,4-Dibromophenylacetonitrile
    • MDL: MFCD11520750
    • Inchi: 1S/C8H5Br2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2
    • InChI Key: NXTLYFWOLCJOAM-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1CC#N)Br

Computed Properties

  • Exact Mass: 272.87900
  • Monoisotopic Mass: 272.87887g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 23.8Ų

Experimental Properties

  • Density: 1.857±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 83.5-84.5 ºC
  • Boiling Point: 338.6°C at 760 mmHg
  • Flash Point: 158.6°C
  • Refractive Index: 1.606
  • Solubility: Very slightly soluble (0.18 g/l) (25 º C),
  • PSA: 23.79000
  • LogP: 3.27768

2-(2,4-Dibromophenyl)acetonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-(2,4-Dibromophenyl)acetonitrile Pricemore >>

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2-(2,4-Dibromophenyl)acetonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:66246-16-0)2-(2,4-Dibromophenyl)acetonitrile
Order Number:A856485
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:01
Price ($):210.0/566.0
Email:sales@amadischem.com

Additional information on 2-(2,4-Dibromophenyl)acetonitrile

Recent Advances in the Study of 2-(2,4-Dibromophenyl)acetonitrile (CAS: 66246-16-0) in Chemical Biology and Pharmaceutical Research

2-(2,4-Dibromophenyl)acetonitrile (CAS: 66246-16-0) is a brominated aromatic nitrile compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates and agrochemicals. Recent studies have explored its utility in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. The unique structural features of 2-(2,4-Dibromophenyl)acetonitrile, such as its electron-withdrawing bromine substituents and reactive nitrile group, make it a valuable building block for designing novel therapeutic agents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 2-(2,4-Dibromophenyl)acetonitrile derivatives as selective inhibitors of Bruton's tyrosine kinase (BTK), a target implicated in B-cell malignancies and autoimmune diseases. The researchers utilized structure-activity relationship (SAR) analysis to optimize the compound's scaffold, resulting in derivatives with improved potency and pharmacokinetic properties. Another recent investigation, featured in Bioorganic & Medicinal Chemistry Letters, highlighted the compound's role in synthesizing novel antifungal agents. The study reported that derivatives of 2-(2,4-Dibromophenyl)acetonitrile exhibited broad-spectrum activity against Candida species, including drug-resistant strains, by targeting fungal cell wall biosynthesis.

From a synthetic chemistry perspective, advancements in the preparation of 2-(2,4-Dibromophenyl)acetonitrile have been reported. A 2024 paper in Organic Process Research & Development described an improved, scalable synthesis route with higher yield and reduced environmental impact compared to traditional methods. This development is particularly relevant for industrial-scale production, addressing previous challenges in purity and cost-effectiveness. Additionally, computational studies have provided insights into the compound's molecular interactions, aiding in the rational design of more effective derivatives. Density functional theory (DFT) calculations have elucidated the electronic properties and reactivity patterns of 2-(2,4-Dibromophenyl)acetonitrile, facilitating its application in targeted drug design.

The safety profile and toxicological aspects of 2-(2,4-Dibromophenyl)acetonitrile have also been investigated. Recent in vitro studies using human liver microsomes have characterized its metabolic pathways, identifying cytochrome P450 enzymes responsible for its biotransformation. These findings are crucial for predicting drug-drug interactions and optimizing the pharmacokinetic properties of related drug candidates. Furthermore, environmental fate studies have assessed the compound's persistence and ecotoxicity, contributing to the development of greener synthetic approaches and safer handling protocols in industrial settings.

Looking forward, the potential applications of 2-(2,4-Dibromophenyl)acetonitrile appear promising. Ongoing research explores its use in developing covalent inhibitors for challenging therapeutic targets, leveraging the reactivity of its nitrile group. The compound's versatility also extends to materials science, where it serves as a precursor for functionalized polymers with potential biomedical applications. As synthetic methodologies continue to advance and our understanding of its biological activities deepens, 2-(2,4-Dibromophenyl)acetonitrile is poised to remain an important tool in chemical biology and drug discovery efforts.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:66246-16-0)2-(2,4-Dibromophenyl)acetonitrile
A856485
Purity:99%/99%
Quantity:250mg/1g
Price ($):210.0/566.0
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